molecular formula C19H16N2O B2699840 1-Methyl-2-(naphthalen-1-yloxymethyl)benzimidazole CAS No. 333746-97-7

1-Methyl-2-(naphthalen-1-yloxymethyl)benzimidazole

Cat. No. B2699840
CAS RN: 333746-97-7
M. Wt: 288.35
InChI Key: NVSKIDNPPHJFOE-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals . The benzimidazole moiety is known to exhibit diverse pharmacological activities .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation . There are two classical methods for benzimidazole synthesis, i.e., coupling of 1,2-diaminobenzenes with carboxylic acids and of 1,2-diaminobenzenes with aldehydes and ketones .


Molecular Structure Analysis

The molecular structure of a similar compound, 1-Methyl-2-phenylbenzimidazole, has been reported . The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .

Scientific Research Applications

Antifungal Activity

In search of new active molecules, a small focused library of 1,2,3-triazoles derived from naphthols was efficiently prepared using the click chemistry approach . These synthesized triazole derivatives were evaluated for their antifungal activity. The results indicated that these compounds possess potential as antifungal agents. Specifically, they were tested against cytochrome P450 lanosterol 14α-demethylase of Candida albicans, a key enzyme involved in ergosterol biosynthesis. The in vitro and in silico studies revealed a significant correlation between the binding score and biological activity for these 1,2,3-triazole derivatives. This suggests that they may serve as ideal structural templates for the development of novel therapeutic agents against fungal infections.

Biochemical Mechanisms

Investigating the molecular mechanisms underlying the biological activities of this compound is crucial. Researchers can explore its interactions with specific enzymes, receptors, or cellular pathways. Techniques like X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations can provide valuable insights into its binding modes and conformational changes.

Mechanism of Action

While the specific mechanism of action for “1-Methyl-2-(naphthalen-1-yloxymethyl)benzimidazole” is not available, benzimidazole derivatives are known to exhibit a wide range of bioactivities . For instance, some benzimidazole derivatives have shown anticancer activities through the formation of intracellular reactive oxygen species (ROS) with glutathione (GSH) followed by DNA strand breaks .

Future Directions

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in medicinal chemistry . They have been widely used in the pharmaceutical industry for drug discovery due to their special structural features and electron-rich environment . Future research may focus on the design of novel and potent benzimidazole-containing drugs .

properties

IUPAC Name

1-methyl-2-(naphthalen-1-yloxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-21-17-11-5-4-10-16(17)20-19(21)13-22-18-12-6-8-14-7-2-3-9-15(14)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSKIDNPPHJFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole

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